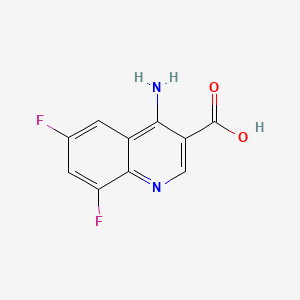

4-Amino-6,8-difluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-6,8-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCFPKQBCPJXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673692 | |

| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215995-19-9 | |

| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties. This guide emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step experimental procedures, data interpretation, and visualization of the chemical transformations. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and further explore the therapeutic potential of this important class of molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of the quinoline nucleus plays a crucial role in modulating its pharmacological profile. 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, in particular, represents a valuable building block for the development of novel therapeutics. The presence of the fluorine atoms at the 6 and 8 positions can enhance metabolic stability and binding affinity, while the 4-amino and 3-carboxylic acid groups provide key interaction points with biological targets and can influence physicochemical properties such as solubility.

This guide details a rational and efficient synthetic route to this target molecule, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1), suggests a convergent synthetic strategy. The primary disconnection is at the C4-amino and C3-carboxyl bonds, leading back to a key intermediate, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4). This intermediate can be constructed from commercially available starting materials, 3,5-difluoroaniline (5) and diethyl ethoxymethylenemalonate (6), via the well-established Gould-Jacobs reaction.

The forward synthesis, therefore, involves three main stages:

-

Stage 1: Construction of the Quinoline Core using the Gould-Jacobs reaction.

-

Stage 2: Functional Group Interconversion at C4 to introduce the amino group.

-

Stage 3: Hydrolysis of the ester to the final carboxylic acid.

Figure 1: Retrosynthetic analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

Detailed Synthetic Protocols

Stage 1: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4)

The initial and crucial step is the construction of the difluoro-4-hydroxyquinoline-3-carboxylate core. The Gould-Jacobs reaction is the method of choice for this transformation, involving the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[1][2]

Reaction Scheme:

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

-

After completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate, can be isolated, but it is often carried forward to the next step without purification.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |

| Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4) | C12H9F2NO3 | 253.20 | Off-white solid | 70-85% |

-

¹H NMR (DMSO-d₆): δ 11.9 (s, 1H, OH), 8.5 (s, 1H, H-2), 7.5-7.7 (m, 2H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

-

¹⁹F NMR (DMSO-d₆): Resonances corresponding to the fluorine atoms at C6 and C8.

-

MS (ESI): m/z 254.1 [M+H]⁺.

Stage 2: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3)

The 4-hydroxy group is a poor leaving group for direct nucleophilic substitution. Therefore, it must be converted to a more reactive group, such as a chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[3][4]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (4) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |

| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3) | C12H8ClF2NO2 | 271.65 | Pale yellow solid | 85-95% |

-

¹H NMR (CDCl₃): δ 8.9 (s, 1H, H-2), 7.4-7.6 (m, 2H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃).

-

MS (ESI): m/z 272.0 [M+H]⁺.

Stage 3: Synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2)

The 4-chloroquinoline is now activated for nucleophilic aromatic substitution (SNAAr) with an amine source.[5][6] Gaseous ammonia or a solution of ammonia in an alcohol is commonly used for this amination.

Reaction Scheme:

Experimental Protocol:

-

Dissolve ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (3) (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

-

Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) or by recrystallization from a suitable solvent system.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |

| Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2) | C12H10F2N2O2 | 252.22 | Yellow solid | 60-75% |

-

¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, H-2), 7.3-7.5 (m, 2H, Ar-H), 6.5 (br s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

-

MS (ESI): m/z 253.1 [M+H]⁺.

Stage 4: Synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.[7][8]

Reaction Scheme:

Experimental Protocol:

-

Suspend ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate (2) (1.0 eq) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a mineral acid, such as hydrochloric acid.

-

The product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |

| 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1) | C10H6F2N2O2 | 224.17 | Yellow solid | 80-90% |

-

¹H NMR (DMSO-d₆): δ 14.5 (br s, 1H, COOH), 8.4 (s, 1H, H-2), 7.4-7.6 (m, 2H, Ar-H), 6.7 (br s, 2H, NH₂).

-

MS (ESI): m/z 225.1 [M+H]⁺.

Overall Synthetic Workflow

Figure 2: Overall synthetic workflow for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

Safety and Handling Considerations

-

3,5-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl ethoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

-

Ammonia: Corrosive and toxic. Use in a well-ventilated area. When using a sealed pressure vessel, ensure it is properly rated for the expected temperature and pressure.

-

High-Temperature Reactions: The cyclization step requires high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.

Conclusion

The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid presented in this guide is a robust and reproducible multi-step process. By leveraging the classic Gould-Jacobs reaction and well-established functional group interconversions, this valuable building block can be accessed in good overall yield. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the further exploration of this promising chemical scaffold.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Li, X., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PLoS ONE, 9(10), e110371.

- El-Sayed, M. A. A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(58), 35085-35111.

- Hughes, D. L. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 669-676.

- Jana, S., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10s), 1605-1613.

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Veisi, H. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry, 41(20), 12053-12059.

- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1311-1314.

- Romero, M. H., & Delgado, F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 963590.

- Kumar, A., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Archiv der Pharmazie, 347(6), 424-433.

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Zaman, A., et al. (2015).

- McMurry, J. (2023, September 30). 24.6: Synthesis of Amines. Chemistry LibreTexts.

- Romero, M. H., & Delgado, F. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 963590.

- Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6542.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Brana, M. F., et al. (1980). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 15(1), 59-65.

- O'Neill, P. M., et al. (2003). The synthesis and metabolism of novel 4-amino quinoline antimalarials. The University of Liverpool Repository.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1215995-19-9). As a member of the fluoroquinolone class, this molecule possesses a scaffold of significant interest in medicinal chemistry and drug development. This document consolidates predicted computational data, outlines detailed experimental protocols for the empirical determination of its core properties, and provides expert insights into the causal relationships between these properties and their implications for research applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, characterization, and further investigation.

Core Molecular Profile and Structural Identity

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a heterocyclic aromatic compound. The quinoline core is fundamental to a wide range of biologically active molecules, and the strategic placement of fluorine atoms, an amino group, and a carboxylic acid moiety suggests its potential as a versatile building block or a candidate for biological screening.[1][2]

Chemical Structure:

(SMILES Representation)

The foundational physicochemical and structural identifiers for this compound are summarized in the table below. It is critical to note that much of the publicly available data is computationally predicted; therefore, empirical verification is paramount for any downstream application.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1215995-19-9 | [3][4] |

| Molecular Formula | C₁₀H₆F₂N₂O₂ | [3] |

| Molecular Weight | 224.16 g/mol | [3] |

| Exact Mass | 224.03973376 Da | [3] |

| Predicted Boiling Point | 407.4 ± 45.0 °C | [3] |

| Predicted Density | 1.601 ± 0.06 g/cm³ | [3] |

| Predicted XLogP3 | 1.8 | [3] |

| Topological Polar Surface Area | 76.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 |[3] |

Critical Physicochemical Parameters for Research and Development

The utility of a chemical entity in a biological system is profoundly influenced by its physicochemical properties. Parameters such as solubility, acidity (pKa), and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a gatekeeper property for bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a leading cause of failure in drug development. For 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, the presence of both ionizable groups (amino and carboxylic acid) and a fluorinated aromatic system suggests a complex solubility profile that will be highly dependent on pH.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic solubility, ensuring a self-validating and reliable measurement.

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, pH 5.0, pH 7.4) using standard phosphate or citrate buffer systems.

-

Compound Addition: Add an excess amount of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid to separate vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Validation: The presence of remaining solid in the vials at the end of the experiment validates that a saturated solution was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity and Basicity (pKa)

Expertise & Causality: The pKa values of a molecule dictate its ionization state at a given pH. This is fundamental to its behavior. The carboxylic acid group (-COOH) is acidic, while the amino group (-NH₂) is basic. The ionization state affects solubility, membrane permeability (as charged species do not readily cross lipid bilayers), and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Dissolution: Accurately weigh and dissolve a sample of the compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

-

Acidic Titration: While stirring the solution, add standardized hydrochloric acid (HCl) titrant in small, precise increments. Record the pH after each addition. Continue until the pH curve plateaus at a low pH, ensuring the complete protonation of all basic sites.

-

Basic Titration: From this acidic state, titrate the solution with a standardized base (e.g., NaOH), again recording the pH after each incremental addition through and beyond the equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa from the inflection points of the first derivative of the curve.

Lipophilicity (LogP and LogD)

Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) between octanol and water. The computationally predicted value (XLogP3) of 1.8 suggests moderate lipophilicity.[3] However, for an ionizable molecule, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of all species (neutral and ionized). The relationship between LogP, pKa, and LogD is critical for predicting in vivo behavior.

Sources

- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a synthetic quinolone derivative. Based on the well-established activities of the fluoroquinolone class of compounds, this guide postulates a dual-targeting mechanism involving the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. The guide synthesizes current knowledge on fluoroquinolone mechanisms, structure-activity relationships of related 6,8-difluoroquinolone analogs, and provides detailed experimental protocols to facilitate further investigation into this specific molecule.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The 4-quinolone-3-carboxylic acid moiety, in particular, is the cornerstone of the highly successful fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position was a pivotal discovery that significantly enhanced the antibacterial potency of these compounds. Further modifications, such as the difluoro substitution at the C-6 and C-8 positions, have been explored to modulate the activity spectrum and pharmacokinetic properties of these agents[4][5].

4-Amino-6,8-difluoroquinoline-3-carboxylic acid (Figure 1) belongs to this promising class of compounds. While specific experimental data on this molecule is limited in publicly available literature, its structural features strongly suggest a mechanism of action consistent with that of other fluoroquinolones. This guide will, therefore, extrapolate from the established knowledge of this class to propose a detailed mechanistic framework for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and provide the necessary experimental designs to validate these hypotheses.

Figure 1: Chemical Structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid

A 2D representation of the chemical structure of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

Postulated Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt these fundamental cellular processes, leading to bacterial cell death[6][7][8][9]. It is highly probable that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid shares this dual-targeting mechanism.

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme. This stabilized ternary complex blocks the progression of the replication fork, leading to the accumulation of lethal double-strand breaks and ultimately, cell death. The primary target of many fluoroquinolones in Gram-negative bacteria is DNA gyrase[6][7][10].

Inhibition of Topoisomerase IV

Topoisomerase IV, a paralog of DNA gyrase composed of two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of newly replicated chromosomes, leading to a failure in cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones[6][7][10].

The proposed dual-inhibitory action of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is depicted in the following pathway:

Proposed dual-targeting mechanism of action.

Potential Anticancer Activity: A Secondary Hypothesis

Emerging evidence suggests that some quinolone derivatives possess anticancer properties, often through the inhibition of human topoisomerases or other cellular targets like protein kinases[1][11][12]. Given the structural similarities to known anticancer quinolones, it is plausible that 4-Amino-6,8-difluoroquinoline-3-carboxylic acid could exhibit cytotoxic effects against cancer cell lines. The proposed anticancer mechanism would likely involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are not available, analysis of related compounds provides valuable insights:

-

C-3 Carboxylic Acid: This group is generally considered essential for binding to the DNA-topoisomerase complex.

-

C-4 Amino Group: The amino substituent at this position can influence the compound's activity and cellular uptake.

-

C-6 and C-8 Difluoro Substitution: The presence of fluorine at these positions is known to enhance antibacterial potency and cell penetration[4][5].

-

Substituents on the Amino Group: Modifications to the amino group at C-4 could further modulate the biological activity, a common strategy in the development of novel quinolone derivatives.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a series of well-established experimental protocols should be employed.

Antibacterial Activity Assessment

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., E. coli, S. aureus) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 1: Example Data Layout for MIC Determination

| Bacterial Strain | Compound Concentration (µg/mL) | Growth (+/-) |

| E. coli ATCC 25922 | 128 | - |

| 64 | - | |

| 32 | - | |

| 16 | + | |

| 8 | + | |

| S. aureus ATCC 29213 | 128 | - |

| 64 | - | |

| 32 | + | |

| 16 | + | |

| 8 | + |

Topoisomerase Inhibition Assays

This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and varying concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid in an appropriate assay buffer containing ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

This assay assesses the compound's ability to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

-

Reaction Setup: Combine kDNA, topoisomerase IV enzyme, and different concentrations of the test compound in a suitable assay buffer with ATP.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the gyrase assay.

-

Data Analysis: Inhibition of decatenation will result in the kDNA remaining as a high-molecular-weight complex at the top of the gel, rather than migrating as decatenated minicircles.

Experimental workflow for mechanistic elucidation.

Anticancer Activity Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on its structural analogy to the fluoroquinolone class, its primary mechanism of action is likely the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, the potential for anticancer activity warrants investigation. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound's biological activities and the elucidation of its precise molecular mechanisms. Future research should focus on synthesizing and testing this compound to confirm these hypotheses and to explore its therapeutic potential further.

References

- BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine.

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). Chemotherapy, 62(3), 194-198. [Link]

-

Karger Publishers. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. [Link]

- BenchChem. (2025). Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines.

-

News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. [Link]

-

Fung-Tomc, J., et al. (2001). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 45(12), 3351–3358. [Link]

-

The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025). Pharmaceuticals, 18(2), 220. [Link]

-

Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 3(5), 529-534. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13, 114. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone. (2018). Journal of Clinical Microbiology, 56(8), e00339-18. [Link]

-

Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5146-5150. [Link]

-

Willmott, C. J. R., & Maxwell, A. (1994). Quinolone Resistance. In Bacterial Chromatin (pp. 165-181). Humana Press. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Scilit. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020). Molecules, 25(18), 4201. [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]

-

Takenouchi, T., et al. (2001). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone. Antimicrobial Agents and Chemotherapy, 45(12), 3351–3358. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2003). Methods in Molecular Medicine, 84, 135-146. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2018). ACS Infectious Diseases, 4(11), 1632–1642. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2007). Journal of Antimicrobial Chemotherapy, 59(4), 653-659. [Link]

-

DNA Gyrase as a Target for Quinolones. (2023). Biomedicines, 11(2), 371. [Link]

-

Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance | Scilit [scilit.com]

- 9. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. news-medical.net [news-medical.net]

The Privileged Scaffold: A Technical Guide to the Derivatives of 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid

Introduction: The Quinoline Core in Modern Drug Discovery

The 4-quinolone-3-carboxylic acid framework represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] From the revolutionary impact of fluoroquinolone antibiotics on infectious diseases to emerging applications in oncology and virology, the versatility of this scaffold is well-documented.[1] This guide focuses on a specific, highly functionalized member of this class: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid . The strategic placement of fluorine atoms at the 6 and 8 positions, combined with an amino group at the 4-position and a carboxylic acid at the 3-position, creates a unique electronic and steric profile, offering a rich platform for the development of novel therapeutic agents.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will explore the synthetic pathways to this core and its derivatives, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. We will move beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that drive the design and development of these promising compounds.

I. The Core Scaffold: 4-Amino-6,8-difluoroquinoline-3-carboxylic Acid

The parent compound, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (CAS No: 1215995-19-9), possesses the molecular formula C10H6F2N2O2.[2] The difluoro substitution at the 6 and 8 positions is particularly significant. Fluorine's high electronegativity can profoundly influence the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Weight | 224.16 g/mol |

| XLogP3 | 1.8 |

| Boiling Point | 407.4 ± 45.0 °C |

| Density | 1.601 ± 0.06 g/cm³ |

(Data sourced from Echemi[2])

II. Synthetic Strategies: Building the Core and Its Analogs

A. Constructing the Quinoline Ring: The Conrad-Limpach-Knorr Synthesis

A plausible synthetic route to the core quinoline structure would likely involve a variation of the Conrad-Limpach-Knorr synthesis. This powerful method constructs the quinolone ring from an aniline and a β-ketoester.

Conceptual Workflow:

Figure 1: Conceptual synthetic workflow for 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

-

Starting Materials: 3,5-Difluoroaniline is the logical precursor to introduce the fluorine atoms at the desired 6 and 8 positions of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common reagent for building the second ring and incorporating the carboxylic acid functionality (as an ester).

-

Thermal Cyclization: High temperatures are required to overcome the activation energy for the intramolecular cyclization reaction. The choice of a high-boiling point solvent like diphenyl ether is crucial for achieving the necessary temperatures.[3]

-

Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group is a key strategic step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[3] The resulting 4-chloroquinoline is an excellent substrate for nucleophilic aromatic substitution (SNAr).

-

Amination: The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack. The chlorine atom is a good leaving group, allowing for its displacement by ammonia or an ammonia equivalent to install the final 4-amino group.[3]

B. Derivatization Strategies

Once the core scaffold is synthesized, further derivatization can be explored at several key positions to modulate biological activity. The primary handles for modification are the 4-amino group and the 3-carboxylic acid.

Workflow for Derivatization:

Figure 2: Key derivatization pathways from the core scaffold.

III. Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

While specific SAR studies on derivatives of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid are not extensively published, we can infer likely trends from related classes of quinolones.

A. The Significance of the 7-Position

In the broader class of fluoroquinolones, modifications at the C-7 position are known to dramatically influence the spectrum and potency of antibacterial activity.[3] Although our core molecule has a fluorine at the 8-position, insights from 7-substituted quinolones are still valuable. Introducing various substituted amino groups, such as piperazinyl or pyrrolidinyl moieties, at this position has been a highly successful strategy in the development of potent antibacterial agents.[4]

-

Hypothesis: If a synthetic route starting from an aniline with a modifiable group (e.g., a nitro group that can be reduced and further functionalized) were employed, the 7-position would be a primary target for building a library of derivatives. The nature of the substituent at C-7 would likely impact Gram-positive versus Gram-negative activity and pharmacokinetic properties.

B. The Role of the 4-Amino Group

The 4-amino group is a key feature that distinguishes this scaffold from the more common 4-oxoquinolone (fluoroquinolone) antibiotics. In the context of antimalarial 4-aminoquinolines like chloroquine, this group is essential for activity. The mechanism of action is believed to involve interference with heme detoxification in the parasite's food vacuole.[5]

-

Key Insight: The basicity of the 4-amino group and any N-alkyl side chains can be critical. Electron-withdrawing groups elsewhere on the quinoline ring can lower the pKa of the amino groups, which may affect their accumulation in acidic cellular compartments like the parasite food vacuole.[6]

-

SAR Postulate: For antiprotozoal applications, modifying the 4-amino group with various diaminoalkane side chains could be a fruitful strategy, mirroring the development of other 4-aminoquinoline antimalarials.[7] The length and nature of this side chain would be expected to significantly impact potency.

C. The Influence of the 3-Carboxylic Acid

The 3-carboxylic acid group is another critical pharmacophoric element. In fluoroquinolone antibiotics, this group, along with the 4-oxo group, is essential for binding to the DNA gyrase/topoisomerase IV-DNA complex. However, in other contexts, its role can be different.

-

As a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: In the design of DHODH inhibitors, the carboxylate of quinoline-based compounds forms crucial salt bridge and hydrogen bond interactions with key residues in the enzyme's binding pocket.[1]

-

As a Handle for Prodrugs: The carboxylic acid can be converted to esters or amides. While this often abolishes the primary activity in classes like fluoroquinolones,[8] it can be a viable strategy for creating prodrugs to improve pharmacokinetic properties. For instance, amino acid conjugates have been synthesized from quinolone antibiotics.

IV. Potential Therapeutic Applications and Mechanisms of Action

Given the structural motifs present in 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, its derivatives could be explored for a range of therapeutic applications beyond traditional antibacterial roles.

A. Antimalarial and Antiprotozoal Activity

The 4-aminoquinoline core is strongly associated with antimalarial drugs. The proposed mechanism involves the drug accumulating in the acidic food vacuole of the parasite. Here, it forms a complex with heme, preventing its polymerization into non-toxic hemozoin. The buildup of free heme leads to oxidative stress and parasite death.[5]

Potential Mechanism of Action (Antimalarial):

Figure 3: Proposed mechanism of action for 4-aminoquinoline derivatives as antimalarials.

B. Anticancer Activity

Quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and protein kinases. Furthermore, compounds that inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, can halt the proliferation of rapidly dividing cancer cells.[1] The structural similarity of our core molecule to known quinoline-based DHODH inhibitors suggests this is a viable avenue for investigation.[9]

V. Experimental Protocols

The following are generalized protocols adapted from the literature for the synthesis and analysis of quinoline derivatives. These should be optimized for the specific substrates and reactions being performed.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide derivative from the 3-carboxylic acid.

-

Dissolution: Dissolve the 4-Amino-6,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.

-

Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Antibacterial Susceptibility Testing (Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in Mueller-Hinton broth to achieve a range of final concentrations.

-

Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

VI. Conclusion and Future Directions

The 4-Amino-6,8-difluoroquinoline-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. By leveraging established synthetic methodologies and drawing on the rich history of structure-activity relationships within the broader quinolone class, researchers can rationally design and synthesize novel derivatives with tailored biological activities. Future work should focus on developing efficient and scalable synthetic routes to the core and its analogs, followed by systematic biological evaluation against a diverse panel of targets, including pathogenic microbes, protozoa, and cancer cell lines. The insights gained from such studies will undoubtedly expand the therapeutic potential of this privileged chemical scaffold.

References

-

Chu, D. T., Fernandes, P. B., Maleczka Jr, R. E., Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509. Available from: [Link]

-

Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Moss, J. R. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539. Available from: [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

-

Hayat, F., Moseley, E., & Salahuddin. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(17), 6105-6120. Available from: [Link]

-

Bennett, E. M., Peterson, E. A., Johnson, T. O., & Guy, R. K. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6075–6087. Available from: [Link]

-

De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. Available from: [Link]

-

Stanczak, A., Kwapisz, E., & Sobiak, S. (1998). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Il Farmaco, 53(8-9), 567-574. Available from: [Link]

-

MDPI. (2017). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 22(12), 2136. Available from: [Link]

-

Moussaoui, Y., George, C., & Anouar, E. H. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(21), 5092. Available from: [Link]

-

Annang, F., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7940-7953. Available from: [Link]

-

Nakagawa, S., et al. (1987). Synthesis and biological evaluation of quinocarcin derivatives. Journal of Antibiotics, 40(11), 1605-1613. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6609. Available from: [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Peterson, E. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6075-6087. Available from: [Link]

-

Manivel, P., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 17(6), 633-643. Available from: [Link]

-

Leśniak, A., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15634-15655. Available from: [Link]

-

The Royal Society of Chemistry. (2009). Synthesis of amino acid derivatives of quinolone antibiotics. Organic & Biomolecular Chemistry, 7, 4435-4441. Available from: [Link]

-

ChemicalRegister. (n.d.). 4-Amino-6,8-difluoroquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Frontiers Media S.A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acids. Retrieved from [Link]

-

Tetrahedron Letters. (2011). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Tetrahedron Letters, 52(33), 4296-4299. Available from: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinolone-3-carboxylic acid framework stands as a cornerstone in the edifice of medicinal chemistry, celebrated for its remarkable versatility and profound biological impact. Since the advent of nalidixic acid, this "privileged structure" has given rise to a multitude of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The strategic incorporation of fluorine atoms and various substituents has been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to broad-spectrum antibacterial activity and even extending their therapeutic reach into antiviral and anticancer domains.[2][3][4] This guide delves into the core of this chemical marvel, focusing on the intriguing, yet underexplored, molecule: 4-Amino-6,8-difluoroquinoline-3-carboxylic acid . While direct and extensive research on this specific compound is nascent, this document will synthesize the wealth of knowledge surrounding its structural analogues to illuminate its potential biological activities and provide a roadmap for future investigation. We will dissect the significance of each functional group, propose putative mechanisms of action, and outline robust experimental workflows for its comprehensive evaluation.

Deconstructing the Core: A Structural Perspective

The therapeutic promise of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid lies in the strategic arrangement of its constituent moieties. Understanding the contribution of each component is paramount to predicting its biological behavior.

-

The Quinolone-3-carboxylic Acid Backbone: This bicyclic aromatic system is the fundamental pharmacophore responsible for the primary mechanism of antibacterial action in fluoroquinolones: the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, fluoroquinolones effectively stall the replication fork, leading to bacteriostasis and, at higher concentrations, bactericidal effects. The 3-carboxylic acid group, in conjunction with the 4-oxo group, is essential for binding to the enzyme's active site.

-

The Power of Fluorine: C-6 and C-8 Disubstitution: The introduction of fluorine atoms into the quinolone ring was a watershed moment in the development of this class of drugs. A fluorine atom at the C-6 position is a hallmark of nearly all clinically significant fluoroquinolones, contributing to enhanced cell penetration and increased potency against DNA gyrase.[1] The presence of a second fluorine atom at the C-8 position, as seen in our target molecule, is less common but has been shown to further enhance antibacterial activity, although sometimes with an increase in photosensitivity. This difluoro substitution pattern suggests a potentially potent antibacterial agent.

-

The Enigmatic 4-Amino Group: The substitution at the C-4 position is a departure from the typical 4-oxo group found in classical fluoroquinolones. While the 4-oxo group is critical for the canonical antibacterial mechanism, the presence of a 4-amino group opens avenues for alternative biological activities. Research on 4-aminoquinoline derivatives has revealed a broad spectrum of pharmacological effects, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] This functional group modification could potentially steer the biological activity of our molecule away from a purely antibacterial profile towards other therapeutic areas.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid and the established activities of its analogues, we can postulate several promising avenues for its biological application.

Potent Antibacterial Agent

The difluoroquinolone-3-carboxylic acid core strongly suggests a primary role as an antibacterial agent.

Proposed Mechanism of Action: The molecule is likely to function as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. The difluoro substitution at C-6 and C-8 is expected to confer high potency against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Experimental Validation Workflow:

Caption: Proposed workflow for antibacterial evaluation.

Novel Anticancer Agent

The 4-aminoquinoline scaffold is a recognized pharmacophore in the design of anticancer drugs.[6] Derivatives have demonstrated efficacy against various cancer cell lines, including those of the breast, colon, and lung.[4][7]

Proposed Mechanisms of Action:

-

Topoisomerase II Inhibition: Similar to their bacterial counterparts, human topoisomerases are viable targets for cancer chemotherapy. Quinolone derivatives have been shown to inhibit human topoisomerase II, leading to apoptosis in cancer cells.

-

Kinase Inhibition: The quinoline core can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[8]

-

Induction of Apoptosis: 4-aminoquinoline derivatives have been observed to induce programmed cell death in cancer cells through various signaling pathways.

Experimental Validation Workflow:

Caption: Proposed workflow for anticancer evaluation.

Synthesis and Characterization

The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid would likely follow established methodologies for quinolone synthesis, with specific modifications to introduce the 4-amino group. A plausible synthetic route could involve the Gould-Jacobs reaction or a variation thereof, followed by amination.

General Synthetic Approach:

Caption: A potential synthetic pathway.

Characterization: Comprehensive characterization of the synthesized compound is crucial and should include:

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

-

Physicochemical Properties: Determination of solubility, LogP, and pKa to inform formulation and ADME studies.

Quantitative Data from Related Compounds

| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Norfloxacin | Ethyl | Piperazinyl | Comparable to 8a | Comparable to 8a | [9][10] |

| Derivative 8a | Trifluoromethyl | 4-Methyl-1-piperazinyl | Comparable to Norfloxacin | Comparable to Norfloxacin | [9][10] |

Future Directions and Conclusion

4-Amino-6,8-difluoroquinoline-3-carboxylic acid represents a molecule of significant, albeit largely unexplored, potential. Its unique combination of a potent difluoroquinolone core and a biologically versatile 4-amino group positions it as a promising candidate for both antibacterial and anticancer drug discovery programs. The lack of extensive research on this specific compound presents a compelling opportunity for novel investigations.

The immediate priorities for future research should be:

-

Chemical Synthesis and Characterization: To obtain a pure and well-characterized sample of the compound.

-

Broad-Spectrum Biological Screening: To empirically determine its antibacterial and anticancer activities.

-

Mechanism of Action Studies: To elucidate the molecular targets and pathways through which it exerts its biological effects.

References

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Amino-6,8-difluoroquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels from structurally related pharmacophores, this document serves as a technical resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction: A Scaffold of Therapeutic Promise

4-Amino-6,8-difluoroquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold that is central to numerous clinically significant drugs. Its structure combines the key features of two important pharmacophores: the fluoroquinolone antibiotics and the 4-aminoquinoline antimalarials.[1][2] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is a well-established pharmacophore for targeting bacterial DNA gyrase.[3] The addition of a 4-amino group introduces a vector for diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][4]

The fluorine atoms at the 6 and 8 positions are anticipated to enhance the compound's metabolic stability and modulate its electronic properties, potentially leading to improved potency and pharmacokinetic profiles.[3] This unique combination of structural motifs makes 4-Amino-6,8-difluoroquinoline-3-carboxylic acid a compelling candidate for investigation across a spectrum of therapeutic areas.

Physicochemical and Computed Properties

A summary of the basic chemical and predicted physical properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is presented below. These values are useful for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability.

| Property | Value | Source |

| CAS Number | 1215995-19-9 | [5] |

| Molecular Formula | C₁₀H₆F₂N₂O₂ | [5] |

| Molecular Weight | 224.16 g/mol | [5] |

| Predicted Density | 1.601 ± 0.06 g/cm³ | [5] |

| Predicted Boiling Point | 407.4 ± 45.0 °C | [5] |

| Predicted XLogP3 | 1.8 | [5] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis commences with the condensation of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinoline core. The resulting 4-hydroxyquinoline is then converted to a 4-chloro intermediate, which readily undergoes nucleophilic substitution with ammonia to yield the target compound.

Caption: Proposed synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

Detailed Experimental Protocols

This step is a classic Gould-Jacobs reaction.[6]

-

In a round-bottom flask, combine one equivalent of 3,5-difluoroaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate (EMME).

-

Heat the mixture with stirring at 140-150 °C for 2 hours to form the intermediate anilinomethylenemalonate. The reaction can be monitored by TLC.

-

Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.

-

Increase the temperature to 250 °C and maintain for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Causality: The initial heating step facilitates the nucleophilic substitution of the ethoxy group of EMME by the aniline. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the anilino nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring.

-

Carefully add the Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate from the previous step to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 3-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or aqueous ammonia, until the product precipitates.

-

Filter the solid, wash with cold water, and dry to obtain Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Causality: The 4-hydroxy group of the quinolone exists in tautomeric equilibrium with the 4-quinolone. POCl₃ is a strong chlorinating agent that converts the hydroxyl/keto group into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.

-

Dissolve the Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate in a suitable alcohol, such as ethanol or isopropanol, in a sealed pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

-

Heat the sealed vessel at 120-140 °C for 12-24 hours.

-

After cooling, evaporate the solvent under reduced pressure. The resulting crude product is Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture at reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.

-

Cool the solution and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6 to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be performed for further purification.

Causality: The highly reactive 4-chloro position is susceptible to nucleophilic attack by ammonia. The subsequent basic hydrolysis saponifies the ethyl ester to the corresponding carboxylate salt, which precipitates as the free carboxylic acid upon acidification.

Potential Biological Activity and Applications

The structural features of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid suggest a range of potential biological activities, primarily stemming from its classification as a fluoroquinolone analogue and a 4-aminoquinoline.

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[8]

Caption: Mechanism of action for fluoroquinolone antibiotics.

The 6-fluoro substituent is known to significantly enhance the inhibition of DNA gyrase and improve cell membrane permeability.[7] Therefore, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a prime candidate for screening against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Kinase Inhibition and Anticancer Potential

The 4-aminoquinoline and 4-aminoquinazoline scaffolds are prevalent in a number of approved kinase inhibitors used in cancer therapy.[9][10] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. The 4-amino group typically forms a crucial hydrogen bond with the hinge region of the kinase. Derivatives of 4-aminoquinoline-3-carboxamide have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases like rheumatoid arthritis.[11] Given these precedents, 4-Amino-6,8-difluoroquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel kinase inhibitors.

Antimalarial and Other Activities

The 4-aminoquinoline core is the foundation of widely used antimalarial drugs like chloroquine.[2][12] While the precise mechanism is complex, it is known to interfere with the detoxification of heme in the parasite's food vacuole. The versatile 4-aminoquinoline scaffold has also been explored for a multitude of other biological activities, including antiviral, antifungal, and anti-inflammatory effects.[1][4]

Conclusion and Future Directions

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a synthetically accessible compound with a high potential for diverse biological activities. Its structural similarity to established drug classes provides a strong rationale for its investigation as an antibacterial, anticancer, and antimalarial agent. Future research should focus on the specific synthesis and biological evaluation of this compound and its derivatives. Elucidation of its specific molecular targets and structure-activity relationships will be crucial for its development as a potential therapeutic lead or a valuable tool for chemical biology research.

References

-

ResearchGate. Fluoroquinolones: Chemistry & Action – A Review. [Online] Available at: [Link]

-

Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Rev. Med. Microbiol., 20(1), 1-14. Available at: [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available at: [Link]

-

Drlica, K. (1999). Mechanism of fluoroquinolone action. Current opinion in microbiology, 2(5), 504-508. Available at: [Link]

-

Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383574. Available at: [Link]

-

Al-Trawneh, S. A., et al. (2018). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European journal of medicinal chemistry, 157, 1340-1361. Available at: [Link]

-

Hilaris Publisher. 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. [Online] Available at: [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Online] Available at: [Link]

-

Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561-6574. Available at: [Link]

-

Kumawat, M. K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life-Sciences and Pharmaceutical Research, 13(SP1), P83-P97. Available at: [Link]

-

Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

-

Trinity Student Scientific Review. 4-aminoquinolines as Antimalarial Drugs. [Online] Available at: [Link]

-

Moussaoui, Y. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(16), 3686. Available at: [Link]

-

Brana, M. F., et al. (1989). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Il Farmaco, 44(11), 1015-1033. Available at: [Link]

-

Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1, 4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 524-529. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1, 2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(23), 7338. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-